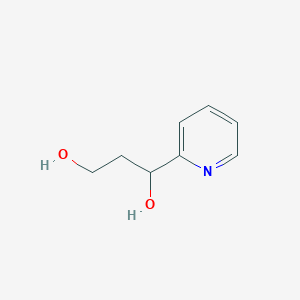

1-(Pyridin-2-yl)propane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5,8,10-11H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQYCLGKYLFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propane-1,3-diol is a heterocyclic organic compound with potential applications in pharmaceutical development. Its structure, featuring a pyridine ring and a propanediol moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the currently available technical information on this compound, including its structure, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound is a derivative of propane-1,3-diol where a hydrogen atom on the first carbon is substituted with a pyridin-2-yl group.

Systematic Name: this compound

Alternative Name: 1-(2-Pyridinyl)-1,3-propanediol[1]

Chemical Formula: C₈H₁₁NO₂[1]

Molecular Weight: 153.18 g/mol [1]

CAS Registry Number: 213248-46-5[1]

SMILES: OCCO--INVALID-LINK--c1ncccc1

Physicochemical and Computed Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following tables summarize computed data obtained from chemical supplier databases.

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Topological Polar Surface Area (TPSA) | 53.35 Ų |

| logP (Octanol-Water Partition Coefficient) | 0.4974 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Table 2: General Properties [1][2]

| Property | Value/Description |

| Purity | ≥95% (as per commercial suppliers) |

| Storage Conditions | Sealed in dry, 2-8°C |

| Shipping Conditions | Room temperature in continental US; may vary elsewhere |

Note: The data presented in these tables are computationally derived and should be used as an estimation. Experimental validation is recommended.

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could involve the following steps:

-

Aldol Condensation: Reaction of 2-acetylpyridine with formaldehyde in the presence of a base to form 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

-

Reduction: Selective reduction of the ketone functionality of 3-hydroxy-1-(pyridin-2-yl)propan-1-one using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the target diol.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the proposed synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following is a hypothetical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one

-

To a stirred solution of 2-acetylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol) at 0°C, add an aqueous solution of formaldehyde (1.1 eq).

-

Slowly add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) while maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-hydroxy-1-(pyridin-2-yl)propan-1-one (1.0 eq) in methanol at 0°C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Characterization of the synthesized compound would be essential to confirm its structure.

Biological Activity and Applications in Drug Development

While specific biological activities of this compound have not been detailed in the available literature, it is cited as a key intermediate in the synthesis of pharmaceutical compounds.[3] The pyridine moiety is a common scaffold in many approved drugs, and its derivatives are known to interact with various biological targets.[4][5]

Potential as a Building Block in Drug Discovery

The structural features of this compound, namely the nucleophilic nitrogen of the pyridine ring and the two hydroxyl groups, offer multiple points for chemical modification. This makes it a versatile scaffold for creating libraries of compounds for screening against various therapeutic targets. It is suggested to be particularly useful for developing compounds targeting neurological and cardiovascular diseases, and for modulating neurotransmitter activity.[3] The pyridine ring can mimic the structure of certain neurotransmitters and act as a recognition element for neural receptors.[6]

Caption: Role of this compound in a drug discovery workflow.

Signaling Pathways

There is currently no information available in the scientific literature linking this compound to any specific signaling pathways. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic effects.

Conclusion

This compound is a chemical entity with clear potential as a versatile building block in medicinal chemistry. While detailed experimental data regarding its synthesis, properties, and biological activity are sparse in the public domain, its structural characteristics suggest it could be a valuable starting point for the development of novel therapeutics, particularly in the fields of neuroscience and cardiology. Further research is warranted to fully explore the synthetic utility and pharmacological potential of this compound.

References

An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol (CAS: 213248-46-5)

Disclaimer: Information available in the public domain regarding 1-(Pyridin-2-yl)propane-1,3-diol is limited. This guide consolidates the available data and provides a theoretical framework for its synthesis and potential applications based on the known chemistry of its constituent functional groups. The experimental protocols and pathways described herein are hypothetical and intended for illustrative purposes.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring attached to a propane-1,3-diol backbone. The presence of the nitrogen-containing aromatic pyridine ring and the two hydroxyl groups imparts a unique combination of chemical properties, suggesting its primary utility as a versatile building block in synthetic chemistry. While it is commercially available from several suppliers, indicating its use in research and development, there is a notable absence of dedicated peer-reviewed studies on its synthesis, biological activity, or specific applications. This guide aims to provide a comprehensive overview of the known properties and a scientifically grounded perspective on its potential utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from various chemical supplier databases. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 213248-46-5 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| Purity | ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | [1] |

| logP (calculated) | 0.4974 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

| SMILES | C1=CC=NC(=C1)C(CCO)O | [1] |

Synthesis and Experimental Protocols

No specific, published experimental protocols for the synthesis of this compound have been identified in the scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known transformations of similar pyridine derivatives.

Hypothetical Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 2-acetylpyridine. This pathway includes an aldol-type addition followed by a reduction of the ketone functionality.

-

Step 1: Aldol Addition to form a β-Hydroxy Ketone. 2-Acetylpyridine can be reacted with formaldehyde (or a suitable equivalent like paraformaldehyde) in the presence of a base to form the intermediate, 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

-

Step 2: Reduction to the Diol. The resulting β-hydroxy ketone can then be reduced to the target 1,3-diol. Stereoselective reduction methods are well-documented for converting β-hydroxy ketones to either syn- or anti-1,3-diols.[3][4][5][6][7] Common reducing agents for this transformation include sodium borohydride (NaBH₄), often in the presence of a chelating agent to control diastereoselectivity.

Below is a conceptual workflow for this hypothetical synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. aaronchem.com [aaronchem.com]

- 3. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Molecular formula and weight of 1-(Pyridin-2-yl)propane-1,3-diol

A Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a pyridine derivative with significant potential in various scientific fields. The guide details the compound's core physicochemical properties, outlines potential synthetic pathways, and explores its applications in pharmaceutical development and biochemical research. This information is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring, a key structural motif in many biologically active molecules. The presence of two hydroxyl groups makes it a diol, imparting specific solubility and reactivity characteristics. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2][3] |

| CAS Number | 213248-46-5 | [1] |

| Synonyms | 1-(2-pyridinyl)-1,3-Propanediol | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry reactions. While specific, detailed protocols for this exact molecule are proprietary or not widely published, the general methodologies are well-understood.

Common Synthetic Routes

Two primary methods for the synthesis of 2-(pyridin-2-yl)propane-1,3-diol, a closely related isomer with the same molecular formula and weight, have been described:

-

Reduction Reactions: This approach typically involves the chemical reduction of corresponding pyridine derivatives, such as ketones or esters, using reducing agents like sodium borohydride or lithium aluminum hydride to yield the diol.[4]

-

Alkylation Reactions: An alternative route involves the alkylation of a suitable pyridine precursor with an appropriate alkyl halide, followed by a hydrolysis step to form the final diol product.[4]

For the isomer 2-(Pyridin-2-yl)propane-1,3-diol, a potential synthetic pathway starts from 2-picoline and formaldehyde.[5]

Industrial Synthesis Analogue: The Acrolein Process

For the parent molecule, 1,3-propanediol, a common industrial production method involves a two-step process starting from acrolein.[6][7][8]

-

Hydration: Acrolein is first hydrated under weakly acidic conditions to produce 3-hydroxypropanal.[6][8]

-

Hydrogenation: The resulting 3-hydroxypropanal is then hydrogenated, often using a Raney nickel catalyst, to yield 1,3-propanediol.[6][7]

This established industrial process for the parent diol provides a conceptual framework for potential large-scale synthesis of its derivatives.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via a reduction pathway, which is a common laboratory-scale method.

Potential Applications and Biological Activity

The unique structure of this compound, combining a pyridine ring with a diol functional group, makes it a valuable compound in several areas of research and development.

-

Pharmaceuticals: It serves as a versatile building block for the synthesis of more complex drug candidates. The hydroxyl groups provide reactive sites for further chemical modification.[4]

-

Biochemical Research: The compound can be used in studies related to enzyme inhibition or as a ligand for receptor binding assays. The nitrogen atom in the pyridine ring and the hydroxyl groups can form crucial hydrogen bonds with biological macromolecules.[4]

-

Material Science: Its chemical stability and reactivity are being investigated for the development of new polymers, coatings, or other advanced materials.[4]

While specific biological activity for this exact molecule is not extensively documented, the parent 1,3-propanediol and its derivatives are known to have applications in cosmetics and polymers and can exhibit antimicrobial properties.[9][10]

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(Pyridin-2-yl)propane-1,3-diol , 98% , 49745-42-8 - CookeChem [cookechem.com]

- 4. Buy 2-(Pyridin-3-yl)propane-1,2-diol (EVT-13591113) [evitachem.com]

- 5. 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL | CAS#:49745-42-8 | Chemsrc [chemsrc.com]

- 6. 1,3-Propanediol Production_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of Pyridine-Containing Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of pyridine-containing diols, with a focus on their anticancer and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

Core Concepts and Biological Significance

Pyridine-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, leading to their use in numerous FDA-approved drugs.[1][2] The inclusion of a diol functionality (two hydroxyl groups) can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets such as enzymes and receptors. This guide specifically explores the synthesis, biological evaluation, and mechanisms of action of pyridine derivatives featuring this diol moiety.

Anticancer Activity of Pyridine-Containing Compounds

Several studies have highlighted the potential of pyridine derivatives as anticancer agents. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | Data not specified | [3] |

| 1 | HepG2 (Liver) | 4.5 ± 0.3 | [3] |

| 2 | MCF-7 (Breast) | Data not specified | [3] |

| 2 | HepG2 (Liver) | Data not specified | [3] |

| 11d | MCF-7 (Breast) | 5.95 | [4] |

| 11d | HCT-116 (Colon) | 6.09 | [4] |

| Doxorubicin | MCF-7 (Breast) | 8.48 | [4] |

| Doxorubicin | HCT-116 (Colon) | 8.15 | [4] |

| Compound 2g | P. falciparum RKL9 (CQ-resistant) | 0.0402 | [2] |

Table 1: In vitro anticancer activity of selected pyridine derivatives.

Signaling Pathways in Anticancer Activity

Research has indicated that certain pyridine compounds exert their anticancer effects by inducing G2/M phase cell cycle arrest and apoptosis. This is often mediated through the upregulation of the p53 tumor suppressor protein and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

DOT script for p53 and JNK Signaling Pathway

Caption: Proposed signaling pathway for pyridine-containing diols.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of pyridine-containing diols.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyridine-containing diol compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridine-containing diol compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DOT script for MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells).

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

DOT script for Apoptosis Assay Workflow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Synthesis of Pyridine-Containing Diols

The synthesis of pyridine-containing diols can be achieved through various synthetic routes. One common approach involves the use of 2,6-lutidine as a starting material, which can be biocatalytically converted to 2,6-bis(hydroxymethyl)pyridine using recombinant microbial whole cells.[6] This biocatalytic route offers a more sustainable alternative to traditional multi-step organic synthesis protocols.[6]

Further derivatization of the diol can be performed to introduce other functional groups and modulate the biological activity. For example, the hydroxyl groups can be converted to carbamates.[7][8]

Conclusion and Future Directions

Pyridine-containing diols represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the synthesis, biological activity, and mechanisms of action of these molecules. Future research should focus on the synthesis and evaluation of a wider range of pyridine-containing diol analogs to establish clear structure-activity relationships. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in vitro. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.

References

- 1. Synthesis and anticancer activity of some novel fused pyridine ring system [ouci.dntb.gov.ua]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay [bio-protocol.org]

- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Discovery and History of Pyridinyl Propanediol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyridinyl propanediol compounds. While the broader class of pyridine derivatives has been extensively explored in medicinal chemistry for a wide range of therapeutic applications, the specific subclass of pyridinyl propanediols represents a more nascent and focused area of research. This document details the foundational synthesis of the core scaffold, 2-(2-pyridinyl)-1,3-propanediol, and explores the limited but emerging data on the biological activities of its derivatives. Experimental protocols, quantitative data, and key signaling pathways are presented to offer a thorough understanding of this compound class for researchers and drug development professionals.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a privileged structure in drug design.[1] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The propanediol moiety, a three-carbon diol, is also a common structural feature in pharmaceuticals, often utilized to improve solubility and provide points for further molecular elaboration.[4] The combination of these two pharmacophores in the form of pyridinyl propanediol compounds presents an intriguing, albeit less explored, area for the development of novel therapeutic agents.

Discovery and History

The specific historical timeline for the discovery of pyridinyl propanediol compounds is not extensively documented in dedicated publications. However, the foundational synthesis of the core compound, 2-(2-pyridinyl)-1,3-propanediol , has been established through the reaction of 2-picoline with formaldehyde. This reaction is a variation of the well-known condensation reactions used in the synthesis of pyridine derivatives.[5][6] While early research focused on the fundamental chemistry and synthesis of such compounds, more recent interest has been driven by the potential for these molecules to serve as versatile building blocks in the synthesis of more complex drugs.[7]

The exploration of pyridinyl propanediol derivatives in drug discovery is a more contemporary development, with patents and research articles beginning to allude to their potential therapeutic applications. For instance, related 2-amino-1,3-propanediol derivatives have been investigated for the treatment of pain, highlighting the potential of the propanediol scaffold in neurology.[8]

Synthesis of Pyridinyl Propanediol Compounds

The primary and most direct route for the synthesis of the parent compound, 2-(2-pyridinyl)-1,3-propanediol, involves the reaction of 2-picoline with formaldehyde.[9] This method provides a straightforward entry into this class of compounds.

General Experimental Protocol: Synthesis of 2-(2-Pyridinyl)-1,3-propanediol

Reaction: Condensation of 2-Picoline with Formaldehyde

Reagents:

-

2-Picoline

-

Formaldehyde (typically as a 37% aqueous solution, formalin)

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., water, ethanol)

Procedure:

-

To a solution of 2-picoline in a suitable solvent, a base catalyst is added.

-

Formaldehyde solution is then added dropwise to the reaction mixture at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature.

-

The reaction is stirred for a period of several hours to days, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is neutralized with an acid.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through column chromatography or recrystallization to afford pure 2-(2-pyridinyl)-1,3-propanediol.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of 2-(2-pyridinyl)-1,3-propanediol.

Quantitative Data and Biological Activity

Specific quantitative biological data for 2-(2-pyridinyl)-1,3-propanediol and its direct derivatives are sparse in publicly available literature. The primary utility of this compound appears to be as a synthetic intermediate for more complex molecules.[7] However, based on the broad bioactivity of pyridine-containing structures, it is plausible that pyridinyl propanediols could exhibit a range of pharmacological effects. For context, Table 1 summarizes the biological activities of various pyridine derivatives, which may inform the potential therapeutic areas for pyridinyl propanediols.

Table 1: Biological Activities of Representative Pyridine Derivatives

| Compound Class | Example Compound | Biological Activity | IC50/EC50 Values | Reference |

| Pyrimidine Derivatives | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic | IC50: 45.69 µM (against HSC-T6 cells) | [10] |

| Pyrrolopyridine Derivatives | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Anti-HIV-1 | EC50 < 10 µM |

Signaling Pathways and Mechanism of Action

Due to the limited biological studies on pyridinyl propanediol compounds, specific signaling pathways have not been elucidated. However, the pyridine moiety is known to interact with a multitude of biological targets. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with amino acid residues in proteins.[1] The diol functionality can also form hydrogen bonds, potentially enhancing binding affinity and improving pharmacokinetic properties.[7]

Hypothesized Signaling Pathway Involvement:

Based on the activities of other pyridine derivatives, pyridinyl propanediols could potentially modulate pathways involved in:

-

Inflammation: Inhibition of pro-inflammatory cytokines.

-

Cancer: Interference with cell cycle regulation or induction of apoptosis.

-

Infectious Diseases: Inhibition of essential microbial enzymes.

Diagram of Potential Drug-Target Interaction:

Caption: Hypothesized interactions of a pyridinyl propanediol with a biological target.

Future Perspectives

The class of pyridinyl propanediol compounds remains a relatively untapped area in drug discovery. The straightforward synthesis of the core scaffold provides a valuable platform for the generation of diverse chemical libraries. Future research should focus on:

-

Systematic derivatization: Exploring a wide range of substituents on both the pyridine ring and the propanediol moiety to establish structure-activity relationships.

-

Comprehensive biological screening: Evaluating new derivatives against a broad panel of biological targets to identify novel therapeutic applications.

-

Mechanistic studies: Elucidating the specific signaling pathways and molecular targets of any identified active compounds.

Conclusion

Pyridinyl propanediol compounds represent a promising, yet underexplored, class of molecules with potential for therapeutic applications. This guide has provided a foundational understanding of their history, synthesis, and potential biological relevance. The availability of a simple and efficient synthetic route to the core structure, 2-(2-pyridinyl)-1,3-propanediol, opens the door for further investigation and development of this compound class by researchers and drug development professionals. As the quest for novel and effective therapeutics continues, the exploration of such unique chemical scaffolds will be crucial for advancing the field of medicinal chemistry.

References

- 1. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ajrconline.org [ajrconline.org]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]

- 6. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 7. Buy 2-(Pyridin-3-yl)propane-1,2-diol (EVT-13591113) [evitachem.com]

- 8. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]

- 9. 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL | CAS#:49745-42-8 | Chemsrc [chemsrc.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol Derivatives and Analogues for Drug Discovery Professionals

Introduction

Pyridine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast landscape of pyridine derivatives, compounds featuring a 1-(Pyridin-2-yl)propane-1,3-diol moiety and its analogues are emerging as a class of molecules with significant potential for drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives generally involves multi-step reaction sequences. While specific protocols for the parent compound are not extensively detailed in publicly available literature, general synthetic strategies for related pyridine derivatives can be adapted.

A plausible synthetic route, based on established chemical principles, is outlined below. This workflow represents a logical synthetic approach that could be optimized for the production of various derivatives.

Potential Therapeutic Applications of 1-(Pyridin-2-yl)propane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)propane-1,3-diol is a heterocyclic organic compound featuring a pyridine ring substituted with a propane-1,3-diol group. While specific therapeutic applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—the pyridine nucleus and the propanediol side chain—are present in a wide array of pharmacologically active compounds. This technical guide will explore the potential therapeutic applications of this compound by examining the known activities of structurally related pyridine and propanediol derivatives. This analysis aims to provide a foundational understanding for researchers interested in the synthesis, evaluation, and development of this and similar chemical entities.

The pyridine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic actions.[1] Derivatives of pyridine have been investigated and utilized for their anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][3] The propanediol moiety can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for pharmacokinetic and pharmacodynamic profiles.[4]

This guide will synthesize the available information on related compounds to hypothesize potential therapeutic avenues for this compound, present relevant quantitative data from analogous compounds, and outline potential experimental protocols for future investigation.

Hypothesized Therapeutic Areas Based on Structural Analogs

Based on the known bioactivities of pyridine derivatives, this compound could be a candidate for investigation in the following therapeutic areas:

-

Oncology: Numerous substituted pyridine derivatives have demonstrated significant anticancer activity.[3] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and topoisomerase I.[3] The specific substitution pattern on the pyridine ring is crucial for cytotoxic activity.

-

Inflammatory Disorders: Pyridine derivatives have been evaluated for their anti-inflammatory properties.[3] Some compounds exhibit excellent anti-inflammatory activity, and their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.[5]

-

Infectious Diseases: The pyridine scaffold is a key component in many antibacterial and antifungal agents.[6] These compounds can be effective against a range of pathogens, including multidrug-resistant strains.[7]

-

Neurological Disorders: Substituted pyridines have shown potential in treating neurological conditions, with some derivatives exhibiting anticonvulsant properties.[8][2]

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from various pyridine derivatives with documented therapeutic activities. It is important to note that these values are for related, but not identical, compounds and should be used as a reference for designing future studies.

| Compound Class | Therapeutic Area | Assay | Target/Cell Line | Activity (IC50/EC50/MIC) | Reference |

| 2,6-diaryl-substituted pyridines | Anticancer | Cytotoxicity Assay | Various human cancer cell lines | Varies by substitution | [3] |

| Imidazo[1,2-a]pyridines | Anticancer | p110a inhibitory assay | Tumor cell lines | Varies by substitution | [3] |

| 2-amino-3-(benzoyl)-tetrahydrothieno[2,3-c] pyridine derivatives | Anticancer | Anti-proliferative assay | Various cancer cell lines | Varies by substitution | [3] |

| Pyridine-imidazo[2,1b]-1,3,4-thiadiazole compounds | Antimicrobial | Microbial inhibition assay | Seven microbial pathogens | Up to 95.1% inhibition | [6] |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one | Antimicrobial | MIC determination | S. aureus (MTCC-3160) | Potent activity | [6] |

| Spiro pyrrolo[3,4-d]pyrimidine derivatives | Anti-inflammatory | COX-1/COX-2 inhibitory assay | Ovine COX-1/human recombinant COX-2 | Varies by substitution | [5] |

Experimental Protocols for Future Investigation

Researchers interested in evaluating the therapeutic potential of this compound can adapt established experimental protocols from studies on analogous compounds.

Synthesis of this compound

A potential synthetic route for this compound could involve the reaction of 2-picoline with formaldehyde.[9] General methods for the synthesis of 1,3-diols are also well-documented and can be adapted for this specific compound.[10]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis and purification of this compound.

In Vitro Biological Evaluation

1. Anticancer Activity:

-

Cell Viability Assay (MTT Assay):

-

Seed various human cancer cell lines (e.g., PC3, A549, HCT116) in 96-well plates.[3]

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilizing agent (e.g., DMSO) and measure absorbance at 570 nm.

-

Calculate the IC50 value.

-

2. Anti-inflammatory Activity:

-

COX Inhibition Assay:

-

Use a commercial ovine COX-1/human recombinant COX-2 assay kit.[5]

-

Incubate the enzymes with the test compound at various concentrations.

-

Add arachidonic acid to initiate the reaction.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

Calculate the IC50 values for COX-1 and COX-2 inhibition.

-

3. Antimicrobial Activity:

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Illustrative In Vitro Screening Workflow:

Caption: A flowchart illustrating the initial in vitro screening process for biological activity.

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, the following signaling pathways could be relevant to the mechanism of action of this compound:

-

Tubulin Polymerization Pathway (Anticancer): Some pyridine derivatives inhibit cell proliferation by disrupting microtubule dynamics.[3]

Caption: Hypothesized mechanism of anticancer action via tubulin polymerization inhibition.

-

Pro-inflammatory Signaling (Anti-inflammatory): Inhibition of COX enzymes would reduce the production of prostaglandins, key mediators of inflammation.

Caption: Potential anti-inflammatory mechanism through COX enzyme inhibition.

Conclusion

While direct experimental data on the therapeutic applications of this compound is scarce, the extensive research on structurally similar pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The pyridine scaffold is a privileged structure in medicinal chemistry, and its combination with a propanediol side chain may offer unique pharmacological properties. Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of this compound across a range of therapeutic areas, particularly in oncology, inflammatory disorders, and infectious diseases. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid starting point for such investigations.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Substituted pyridine: Significance and symbolism [wisdomlib.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 5. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL | CAS#:49745-42-8 | Chemsrc [chemsrc.com]

- 10. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]

Stereoisomers of 1-(Pyridin-2-yl)propane-1,3-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)propane-1,3-diol is a chiral molecule possessing a stereocenter at the C1 position, giving rise to two enantiomers: (R)-1-(Pyridin-2-yl)propane-1,3-diol and (S)-1-(Pyridin-2-yl)propane-1,3-diol. The spatial arrangement of the substituents around this chiral center dictates the three-dimensional structure of each enantiomer, which can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. This technical guide provides an overview of the stereoisomers of this compound, focusing on their synthesis, separation, and characterization. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide will also draw upon established principles and methodologies for the stereoselective synthesis and analysis of chiral diols and pyridine-containing compounds.

Stereochemistry and Molecular Structure

The central focus of this guide is the chirality of this compound. The presence of a single chiral center at the carbon atom bearing the hydroxyl group and the pyridin-2-yl group results in the existence of a pair of enantiomers.

Diagram of Enantiomers:

Caption: Chemical structures of the (R) and (S) enantiomers.

Synthesis of Stereoisomers

The preparation of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For the target molecule, this would typically involve the asymmetric reduction of a prochiral ketone precursor, 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

Logical Workflow for Enantioselective Synthesis:

Caption: Asymmetric reduction of a prochiral ketone.

Experimental Protocol (General): A general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a Corey-Bakshi-Shibata (CBS) catalyst is as follows:

-

Catalyst Preparation: The chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS reagent) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Borane Addition: A solution of a borane reducing agent (e.g., borane-dimethyl sulfide complex) in the same solvent is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Substrate Addition: The prochiral ketone, 3-hydroxy-1-(pyridin-2-yl)propan-1-one, dissolved in the same anhydrous solvent, is then added slowly to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The crude product is typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute acid, brine) to remove inorganic byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.

-

Purification: The final product is purified by column chromatography on silica gel to yield the enantiomerically enriched diol.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized for the specific substrate to achieve high enantioselectivity.

Resolution of Racemic Mixtures

An alternative to enantioselective synthesis is the preparation of a racemic mixture of this compound, followed by the separation of the enantiomers.

Experimental Protocol (General - Racemic Synthesis):

-

Reaction Setup: 3-Hydroxy-1-(pyridin-2-yl)propan-1-one is dissolved in a suitable solvent, such as methanol or ethanol.

-

Reduction: A non-chiral reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified as described in the enantioselective synthesis work-up, yielding the racemic diol.

Separation and Purification of Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of enantiomers.

Experimental Protocol (General - Chiral HPLC):

-

Column Selection: A chiral stationary phase (CSP) is selected. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins. The choice of CSP is critical and often determined empirically.

-

Mobile Phase Selection: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A solution of the racemic this compound is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Analysis: The sample is injected onto the chiral column, and the separation is monitored using a suitable detector, typically a UV detector set to a wavelength where the pyridine ring absorbs.

-

Data Analysis: The retention times of the two enantiomers are recorded, and the enantiomeric excess (% ee) of a non-racemic sample can be calculated from the peak areas.

Logical Workflow for Chiral Separation:

Caption: Separation of enantiomers by chiral HPLC.

Characterization of Stereoisomers

Once separated, the individual enantiomers are characterized to confirm their structure and purity.

Table 1: Physicochemical and Spectroscopic Data (Hypothetical)

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol | 153.18 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Specific Rotation [α]D | Expected positive value | Expected negative value |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5 (d), 7.7 (t), 7.3 (d), 7.2 (dd), 5.0 (dd), 4.0-3.8 (m), 2.1-1.9 (m) | δ (ppm): 8.5 (d), 7.7 (t), 7.3 (d), 7.2 (dd), 5.0 (dd), 4.0-3.8 (m), 2.1-1.9 (m) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160, 149, 137, 122, 120, 72, 60, 38 | δ (ppm): 160, 149, 137, 122, 120, 72, 60, 38 |

| Mass Spectrometry (ESI+) | m/z: 154.0817 [M+H]⁺ | m/z: 154.0817 [M+H]⁺ |

Note: The NMR and specific rotation data are hypothetical and would need to be determined experimentally.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with the individual stereoisomers of this compound. However, the pyridine moiety is a common scaffold in many biologically active compounds, and it is well-established that stereochemistry plays a crucial role in drug-receptor interactions. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different pharmacological profiles.

Hypothetical Signaling Pathway Involvement:

Given the structural similarity of the pyridine ring to various neurotransmitters and signaling molecules, it is conceivable that these compounds could interact with receptors or enzymes within various signaling cascades. A hypothetical workflow for investigating such interactions is presented below.

Caption: Workflow for biological activity screening.

Conclusion

The stereoisomers of this compound represent an important area for further investigation, particularly in the context of drug discovery and development. While specific experimental data for these compounds is currently limited, established methodologies for enantioselective synthesis, chiral separation, and spectroscopic characterization provide a clear roadmap for their preparation and analysis. Future studies are warranted to elucidate the distinct biological activities of the (R) and (S) enantiomers and to explore their potential as therapeutic agents. The detailed experimental protocols and logical workflows presented in this guide offer a framework for researchers to pursue these investigations.

An In-depth Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical classification, properties, and potential applications of 1-(Pyridin-2-yl)propane-1,3-diol. Due to the limited availability of published experimental data for this specific compound, this document also presents hypothetical experimental protocols and discusses potential biological activities based on the known properties of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of novel pyridine derivatives.

Chemical Classification and Structure

This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a propane-1,3-diol chain. Its core structure consists of a heterocyclic aromatic pyridine moiety, which is known to be a key pharmacophore in numerous biologically active compounds. The propane-1,3-diol substituent provides two hydroxyl groups, classifying the molecule as a diol and an alcohol. These functional groups can participate in hydrogen bonding, potentially influencing the molecule's solubility and interactions with biological targets.

The presence of both a basic nitrogen atom in the pyridine ring and hydrophilic hydroxyl groups gives the molecule a distinct polarity profile. Based on its structural components, this compound can be classified as a pyridinylalkyldiol .

Physicochemical Properties

Detailed experimental characterization of the physicochemical properties of this compound is not extensively available in peer-reviewed literature. However, computational predictions and data from chemical suppliers provide some insight into its properties.

| Property | Value | Source |

| CAS Number | 213248-46-5 | ChemScene[1] |

| Molecular Formula | C₈H₁₁NO₂ | ChemScene[1] |

| Molecular Weight | 153.18 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | ChemScene[1] |

| Predicted logP | 0.4974 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis and Characterization

Hypothetical Synthesis Workflow

A potential method for the synthesis of this compound could involve the reduction of a suitable keto-ester precursor. This approach is illustrated in the following workflow diagram.

Caption: Hypothetical synthesis of this compound.

Proposed Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol and would require optimization and validation.

Step 1: Selective Reduction of the Ketone

-

Dissolve ethyl 3-(pyridin-2-yl)-3-oxopropanoate in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product, ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Reduction of the Ester

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the suspension to 0 °C.

-

Dissolve the purified ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate from the previous step in a dry ether solvent and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity of this compound. However, the pyridine moiety is a common feature in many pharmacologically active compounds, suggesting that this molecule could be a candidate for biological screening. Pyridine-containing compounds have been reported to exhibit a wide range of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.

Given the structural similarity to other bioactive molecules, this compound could potentially interact with various biological targets. For instance, many pyridine derivatives are known to act as kinase inhibitors. A hypothetical signaling pathway illustrating this is shown below.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Suggested Experimental Protocols for Biological Evaluation

To explore the potential therapeutic applications of this compound, a variety of in vitro assays could be employed.

General Protocol for In Vitro Cytotoxicity Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing

-

Microorganism Preparation: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth.

-

Broth Microdilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While there is a notable absence of published experimental data on its synthesis and biological activity, its structural features—a pyridine core and a diol side chain—suggest that it may possess interesting pharmacological properties. This guide has provided a summary of its known characteristics and has proposed hypothetical frameworks for its synthesis and biological evaluation. Further research is warranted to elucidate the precise physicochemical properties, develop a validated synthetic route, and explore the potential therapeutic applications of this compound. Such studies would be invaluable to the scientific community and could pave the way for the development of novel therapeutics.

References

The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its importance in the design and development of a vast array of therapeutic agents. This guide provides a comprehensive overview of pyridine derivatives, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction to the Pyridine Moiety

Pyridine's significance in drug discovery stems from several key characteristics. The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, enhancing solubility and the potential for specific interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its three possible substitution patterns (positions 2, 3, and 4) provide a framework for fine-tuning the steric and electronic properties of derivative compounds. These features have been exploited to develop drugs across a wide spectrum of therapeutic areas.

Pharmacological Activities of Pyridine Derivatives

The structural diversity of pyridine derivatives has led to their application in treating a multitude of diseases. Below, we summarize the key pharmacological activities and provide quantitative data for representative compounds in clearly structured tables.

Anticancer Activity

Pyridine-containing molecules have emerged as a significant class of anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation. Many function as kinase inhibitors, interfering with the signaling cascades that drive cell division and survival.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 | [1] |

| Pyridine-urea derivative 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 | [1] |

| Pyridine derivative 28 | Not Specified | MCF-7 (Breast) | 3.42 | |

| Pyridine derivative 28 | Not Specified | A549 (Lung) | 5.97 | |

| Pyridine derivative 31 | VEGFR-2 | HepG2 (Liver) | 21.00 | |

| Pyridine derivative 31 | VEGFR-2 | MCF-7 (Breast) | 26.10 | |

| Pyridine-thiazole hybrid 3 | Not Specified | HL-60 (Leukemia) | 0.57 | [2] |

| Pyridine-thiazole hybrid 4 | Not Specified | NCI-H460 (Lung) | >50 | [2] |

| Imidazo[4,5-b]pyridine derivative 31 | Aurora Kinases | Various | 0.042 - 0.227 | [3] |

| Pyridine-based PIM-1 inhibitor 12 | PIM-1 Kinase | MCF-7 (Breast) | 0.5 | [4] |

| Pyridine-based PIM-1 inhibitor 12 | PIM-1 Kinase | HepG2 (Liver) | 5.27 | [4] |

Antimicrobial Activity

The pyridine scaffold is a common feature in many antibacterial and antifungal agents. These compounds can disrupt various cellular processes in microorganisms, including cell wall synthesis, DNA replication, and protein synthesis.

Table 2: Antimicrobial Activity of Representative Pyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isonicotinic acid hydrazide derivative | S. aureus, E. coli | 31.25 - 62.5 | [5] |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus | 0.5 - 64 | [5] |

| N-alkylated pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 | [5] |

| N-alkylated pyridine salt 65 | E. coli | 55 ± 0.5% inhibition at 100 | [5] |

| Alkyl pyridinol EA-02-009 | S. aureus/MRSA | 0.5 - 1 | [6] |

| Ruthenium-pyridine complex C5 | S. aureus, E. coli | 0.63 (mg/mL) | [7] |

| Ruthenium-pyridine complex C8 | C. albicans | 0.31 (mg/mL) | [7] |

Antiviral Activity

Pyridine derivatives have shown promise in combating viral infections by targeting various stages of the viral life cycle, including entry, replication, and release.

Table 3: Antiviral Activity of Representative Pyridine Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Pyridine-N-oxide 227 | SARS-CoV-2 3CLpro | ~2.2 | [8] |

| Pyrimidine derivative 1d | Influenza A/PR/8/34 | 3.5 | [9] |

| Pyridine derivative 1e | Influenza A/PR/8/34 | 7.3 | [9] |

| Chloroquine analog 10 | SARS-CoV-2 | 1.5 - 28 (IC50) | [10] |

| Chloroquine analog 11 | SARS-CoV-2 | 1.5 - 28 (IC50) | [10] |

Anti-inflammatory Activity

Several pyridine derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).

Table 4: Anti-inflammatory Activity of Representative Pyridine Derivatives

| Compound | Target/Assay | IC50 | Reference |

| Imidazol-5-yl pyridine 11a | p38α kinase | 47 nM | [11] |

| Imidazol-5-yl pyridine 11d | p38α kinase | 45 nM | [11] |

| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [12] |

| Isonicotinate 8b | ROS Inhibition | 3.7 ± 1.7 µg/mL | [12] |

| Pyridine derivative 7a | NO Inhibition (LPS-stimulated RAW 264.7) | 76.6 µM | [13] |

| Pyridine derivative 7f | NO Inhibition (LPS-stimulated RAW 264.7) | 96.8 µM | [13] |

Kinase Inhibitory Activity

The ability of pyridine derivatives to act as ATP-competitive inhibitors in the active site of kinases is a well-established mechanism for their anticancer and anti-inflammatory properties.

Table 5: Kinase Inhibitory Activity of Representative Pyridine Derivatives

| Compound | Kinase Target | IC50 | Reference |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 µM | [14] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | [14] |

| Imidazo[4,5-b]pyridine derivative 31 | Aurora-A | 0.042 µM | [3] |

| Imidazo[4,5-b]pyridine derivative 31 | Aurora-B | 0.198 µM | [3] |

| Imidazo[4,5-b]pyridine derivative 31 | Aurora-C | 0.227 µM | [3] |

| Aminopyridine derivative 26 | VRK1 | 150 nM | [15] |

| Pyridine-based PIM-1 inhibitor 12 | PIM-1 | 14.3 nM | [4] |

GPCR Ligand Binding Affinity

Pyridine derivatives have also been developed as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes.

Table 6: GPCR Ligand Binding Affinity of Representative Pyridine Derivatives

| Compound | GPCR Target | Binding Affinity (K_d/K_i) | Reference |

| Pyrazolo[3,4-c]pyridine A17 | A1 Adenosine Receptor | K_d = 5.62 nM | [16] |

| Pyrazolo[3,4-c]pyridine A17 | A3 Adenosine Receptor | K_d = 13.5 nM | [16] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyridine derivatives are a direct result of their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Many pyridine-based anticancer agents act as EGFR inhibitors, blocking these pathways.

Caption: EGFR signaling pathway and its inhibition by pyridine derivatives.

Modulation of the p38 MAPK Pathway in Inflammation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress and inflammatory stimuli. It plays a crucial role in the production of pro-inflammatory cytokines. Certain pyridine derivatives have been shown to inhibit p38 MAPK, thereby exerting anti-inflammatory effects.

References

- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchhub.com [researchhub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. protocols.io [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol from 2-acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-(pyridin-2-yl)propane-1,3-diol, a valuable building block in pharmaceutical and materials science, starting from the readily available 2-acetylpyridine. The synthesis is a two-step process involving a base-catalyzed aldol condensation with formaldehyde, followed by the selective reduction of the intermediate β-hydroxy ketone. This protocol offers a clear and reproducible methodology for obtaining the target diol.

Introduction

Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The diol functional group, in particular, can serve as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. The synthesis of this compound from 2-acetylpyridine is an important transformation that provides access to this key synthetic intermediate. The described method first involves the hydroxymethylation of the acetyl group via an aldol reaction with formaldehyde, followed by the reduction of the ketone to a secondary alcohol.

Reaction Pathway

The synthesis proceeds through two sequential steps:

-

Aldol Condensation: 2-Acetylpyridine undergoes a base-catalyzed aldol condensation with formaldehyde to yield 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

-

Reduction: The intermediate β-hydroxy ketone is then selectively reduced to the target this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one (Aldol Condensation)

This protocol is adapted from general procedures for aldol condensations involving 2-acetylpyridine.

Materials:

-

2-Acetylpyridine

-

Formaldehyde (37% solution in water)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq.) in ethanol.

-

To this solution, add an aqueous solution of formaldehyde (1.1 eq.).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of a base (e.g., 10% aqueous NaOH or KOH solution) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This protocol outlines the reduction of the β-hydroxy ketone intermediate. Sodium borohydride is a suitable reducing agent for this transformation.

Materials:

-

3-hydroxy-1-(pyridin-2-yl)propan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 3-hydroxy-1-(pyridin-2-yl)propan-1-one (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics

| Parameter | Step 1: Aldol Condensation | Step 2: Reduction |

| Starting Material | 2-Acetylpyridine | 3-hydroxy-1-(pyridin-2-yl)propan-1-one |

| Key Reagents | Formaldehyde, Base (NaOH or KOH) | Sodium borohydride (NaBH₄) |

| Solvent | Ethanol | Methanol or Ethanol |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 24 - 48 hours | 2 - 4 hours |

| Product | 3-hydroxy-1-(pyridin-2-yl)propan-1-one | This compound |

| Purification Method | Column Chromatography | Column Chromatography or Recrystallization |

| Molecular Formula | C₈H₉NO₂ | C₈H₁₁NO₂[1] |

| Molecular Weight | 151.16 g/mol | 153.18 g/mol [1] |

Table 2: Characterization Data for this compound

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃, δ) | Signals corresponding to the pyridine ring protons (typically in the range of 7.0-8.6 ppm), a multiplet for the methine proton (CH-OH), multiplets for the two methylene groups (CH₂-CH and CH₂-OH), and broad singlets for the two hydroxyl protons. |